molecular formula C19H24N2O2 B5726448 2-[(4-benzylpiperazin-1-yl)methyl]-5-methoxyphenol

2-[(4-benzylpiperazin-1-yl)methyl]-5-methoxyphenol

Cat. No.: B5726448
M. Wt: 312.4 g/mol
InChI Key: LHVBSLSWEHZJFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-Benzylpiperazin-1-yl)methyl]-5-methoxyphenol is a synthetic compound featuring a benzylpiperazine moiety linked to a 5-methoxyphenol group via a methylene bridge. The benzylpiperazine component is a common pharmacophore in neuroactive compounds, often associated with receptor binding (e.g., serotonin or dopamine receptors), while the 5-methoxyphenol group may contribute to antioxidant properties or influence pharmacokinetics through hydrogen bonding .

Properties

IUPAC Name

2-[(4-benzylpiperazin-1-yl)methyl]-5-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2/c1-23-18-8-7-17(19(22)13-18)15-21-11-9-20(10-12-21)14-16-5-3-2-4-6-16/h2-8,13,22H,9-12,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHVBSLSWEHZJFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CN2CCN(CC2)CC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Analogs with Acetylcholinesterase (AChE) Inhibitory Activity

2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindole-1,3-dione Derivatives
  • Structure-Activity Relationship: Derivatives with electron-withdrawing groups (Cl, F, NO₂) at the benzyl ring's ortho or para positions exhibit potent AChE inhibition. For example, compound 4a (IC₅₀ = 0.91 µM) outperforms donepezil (IC₅₀ = 0.14 µM) in vitro .
  • However, the methoxy group may enhance solubility or blood-brain barrier penetration .
Schiff Base-Linked 1,2,3-Triazole Derivatives
  • Activity: Compounds like (E)-2-[1-{[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]methyl}imino)ethyl]-5-methoxyphenol (IC₅₀ = 45.1 µM) show moderate cytotoxicity, but their 5-methoxyphenol group aligns with the target compound’s structure .
  • Mechanistic Insight : The methoxy group’s position (para vs. meta) significantly impacts activity. In the target compound, the 5-methoxy (equivalent to meta in some systems) may reduce AChE inhibition compared to para-substituted analogs .

Analogs with Antioxidant and Anticancer Properties

Pyrazolic Chalcones
  • Example: 2-(5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-5-methoxyphenol exhibits 89.64% antioxidant activity (DPPH assay), comparable to vitamin C (97.92%) .
  • Comparison: The target compound’s 5-methoxyphenol group may similarly scavenge free radicals, but its benzylpiperazine moiety could introduce additional neuroprotective or cytotoxic effects .
Prenylated Stilbenes from Cannabis sativa
  • Example: 3-[2-(4-hydroxyphenyl)-ethyl]-5-methoxyphenol (a dihydrostilbene) demonstrates anti-inflammatory properties .
  • Divergence : Unlike the rigid stilbene backbone, the target compound’s flexible benzylpiperazine linker may alter bioavailability and target selectivity .

Structural Analogs in Drug Design

Piperazine-Based Anticancer Agents
  • Pharmacokinetics : The target compound’s lack of a ketone group may reduce metabolic stability compared to this analog but improve solubility .
Heterocyclic Derivatives
  • Example: 2-[2-amino-5-(4-bromophenyl)pyrimidin-4-yl]-5-methoxyphenol combines pyrimidine and methoxyphenol groups for anticancer activity (IC₅₀ = ~45–78 µM) .
  • Comparison : Replacing pyrimidine with benzylpiperazine may shift the mechanism from DNA intercalation to receptor modulation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.